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Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862

This guide provides a detailed spectroscopic comparison of 4-Bromo-2-methoxyaniline and
its derivatives, tailored for researchers, scientists, and professionals in drug development. The
data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-
Visible (UV-Vis), and Mass Spectrometry (MS), offers a comprehensive resource for the
characterization and differentiation of these compounds.

Introduction

4-Bromo-2-methoxyaniline is a key intermediate in the synthesis of various biologically active
molecules. Its derivatives are of significant interest in medicinal chemistry, particularly in the
development of kinase inhibitors. This guide presents a comparative analysis of the
spectroscopic properties of 4-Bromo-2-methoxyaniline, its methylated and acetylated
derivatives, providing the foundational data necessary for their unambiguous identification and
for understanding their structural nuances.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Bromo-2-methoxyaniline
and its derivatives. The data for the N-acetyl and N-methyl derivatives are included for
comparative purposes, highlighting the spectral shifts upon functional group modification at the
amine.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Note: Chemical shifts for N-acetyl and N-methyl derivatives are estimated based on typical

acylation and alkylation effects on aniline derivatives and may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Note: Chemical shifts for 4-Bromo-2-methoxyaniline and its N-substituted derivatives are
estimated based on data from analogous compounds and substituent effects.

Table 3: IR Spectroscopic Data (Key Absorptions in cm~1)

C-H C-H c-0
N-H (Aromat (Aliphati C=0 (Aryl C-N C-Br
Compo L . . .
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Table 4: UV-Vis and Mass Spectrometric Data
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Amax (nm) in Molecular lon [M]* Key Fragmentation
Compound
Ethanol (m/z) Peaks (m/z)
4-Bromo-2-
. ~290, ~240 201/203 186/188, 158/160, 107
methoxyaniline
4-Bromo-2-
- ~295, ~245 185/187 170/172, 106
methylaniline
N-acetyl-4-bromo-2- 201/203, 186/188,
. ~285, ~250 243245
methoxyaniline 158/160
N-methyl-4-bromo-2-
~292, ~242 215/217 200/202, 186/188, 121

methoxyaniline

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

o Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS)
was used as an internal standard (0 ppm).

e H NMR Parameters: A standard proton pulse program was used with a spectral width of 16
ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were
typically co-added.

e 13C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral
width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
1024 scans were typically co-added.

Fourier-Transform Infrared (FT-IR) Spectroscopy

 Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer or equivalent, equipped
with an attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample was placed directly onto the ATR
crystal.

Parameters: Spectra were recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, 16 scans were co-added and averaged. A background spectrum of the clean ATR
crystal was recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector or
equivalent.

Column: A HP-5ms capillary column (30 m x 0.25 mm, 0.25 um film thickness).

GC Conditions: The injector temperature was set to 250°C. The oven temperature was
programmed to start at 100°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min and
held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70
eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C.
Data was acquired in full scan mode over a mass range of 40-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

Sample Preparation: A stock solution of the compound was prepared in absolute ethanol.
Serial dilutions were made to obtain concentrations suitable for absorbance measurements
(typically in the range of 104 to 10=> M).

Parameters: The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path
length quartz cuvette. Absolute ethanol was used as the blank. The wavelengths of
maximum absorbance (Amax) were determined from the resulting spectrum.

Signaling Pathway and Experimental Workflow
Visualization
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Derivatives of 4-Bromo-2-methoxyaniline have been utilized as key building blocks in the
synthesis of potent enzyme inhibitors, particularly targeting protein kinases which are crucial in
cellular signaling pathways. For instance, it is a reagent in the synthesis of anaplastic
lymphoma kinase (ALK) inhibitors, which are important in cancer therapy.[1]
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Caption: Role of 4-Bromo-2-methoxyaniline in Kinase Inhibition.

The following diagram illustrates a typical experimental workflow for the spectroscopic
characterization of a newly synthesized derivative of 4-Bromo-2-methoxyaniline.
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Caption: Spectroscopic Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-2-
methoxyaniline and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048862#spectroscopic-comparison-of-4-bromo-2-
methoxyaniline-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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